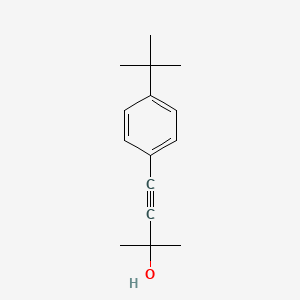

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol

Description

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol is a tertiary alcohol featuring a tert-butyl-substituted phenyl group and a propargyl alcohol moiety. This structure confers unique steric and electronic properties, making it valuable in organic synthesis and materials science.

Properties

Molecular Formula |

C15H20O |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

4-(4-tert-butylphenyl)-2-methylbut-3-yn-2-ol |

InChI |

InChI=1S/C15H20O/c1-14(2,3)13-8-6-12(7-9-13)10-11-15(4,5)16/h6-9,16H,1-5H3 |

InChI Key |

ZYDQXMOJXQRCNM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C#CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol typically involves the alkylation of phenol with isobutene in the presence of an acid catalyst . This reaction yields 4-tert-butylphenol, which can then undergo further reactions to introduce the butynol moiety. The specific conditions for these reactions include the use of strong acids like sulfuric acid or Lewis acids such as aluminum chloride to facilitate the alkylation process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly and efficient production methods .

Chemical Reactions Analysis

Types of Reactions

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the alkyne group to alkanes or alkenes.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products

Oxidation: Formation of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-one.

Reduction: Formation of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-ene-2-ol.

Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activities and interactions with enzymes.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

Industry: Utilized in the production of polymers and resins due to its structural stability.

Mechanism of Action

The mechanism of action of 4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins. The alkyne moiety can participate in click chemistry reactions, making it a valuable tool in bioconjugation studies .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogues

Key Differences in Physicochemical Properties

- Electronic Effects :

- Thermal Stability : The tetrazole-containing analog (4d) exhibits a melting point of 65°C, suggesting moderate thermal stability influenced by the dodecyl chain’s flexibility .

Biological Activity

4-(4-(tert-Butyl)phenyl)-2-methylbut-3-yn-2-ol, also known as tert-butyl 4-(2-methylbut-3-yn-2-yl)phenyl carbonate, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

- Molecular Formula : C15H20O

- Molecular Weight : 216.32 g/mol

- CAS Number : 1395898-10-8

Antioxidant Properties

Research indicates that compounds similar to 4-(4-(tert-butyl)phenyl)-2-methylbut-3-yn-2-ol exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases, including neurodegenerative disorders.

Neuroprotective Effects

Studies have suggested that this compound may possess neuroprotective properties. For instance, in vitro studies have shown that related compounds can protect astrocytes from apoptosis induced by amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease. The mechanism involves the reduction of pro-inflammatory cytokines such as TNF-α and IL-6, indicating a potential role in modulating neuroinflammation .

Cytotoxicity and Cell Viability

In cell viability assays, compounds related to 4-(4-(tert-butyl)phenyl)-2-methylbut-3-yn-2-ol demonstrated a capacity to enhance cell survival in the presence of toxic agents. For example, treatment with these compounds resulted in improved astrocyte viability when exposed to Aβ peptides .

In Vitro Studies

A significant study evaluated the effects of similar compounds on astrocytes exposed to Aβ 1-42. The results showed:

- Cell Viability : Cells treated with the compound exhibited a 62.98% viability rate compared to a 43.78% viability rate in untreated cells exposed to Aβ.

- Cytokine Production : The compound reduced TNF-α production but did not significantly alter IL-6 levels, suggesting selective modulation of inflammatory pathways .

The proposed mechanism by which the compound exerts its effects includes:

- Inhibition of β-secretase : This enzyme is involved in the cleavage of amyloid precursor protein (APP), leading to Aβ formation.

- Acetylcholinesterase Inhibition : By inhibiting this enzyme, the compound may help increase acetylcholine levels, potentially improving cognitive function in models of neurodegeneration .

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.